(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine
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Overview
Description
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine: is an organic compound with the molecular formula C7H12F3N It is a derivative of cyclohexylamine, where a trifluoromethyl group is attached to the second carbon in the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine can be achieved through the hydrogenation of the corresponding trifluoromethylaniline in trifluoroacetic acid at room temperature under atmospheric pressure. This process is mediated by platinum dioxide (PtO2) and results in a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, it interacts with molecular oxygen over alumina-based catalysts to form cyclohexanone oxime . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog without the trifluoromethyl group.
2-Trifluoromethyl-cyclohexylamine: Similar structure but different stereochemistry.
Uniqueness: (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it valuable in various applications where these properties are desirable.
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUJGNSSJMED-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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